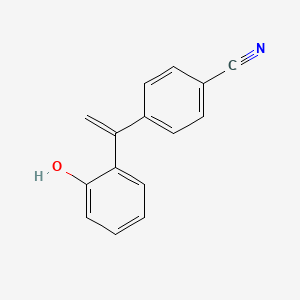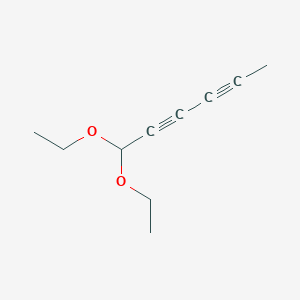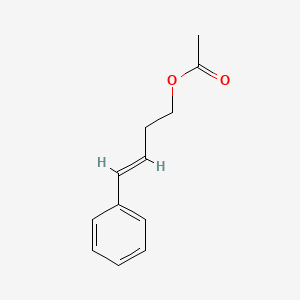![molecular formula C13H10BrCl2NO B14135620 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7401-14-1](/img/structure/B14135620.png)
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both chloro and oxo groups in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide typically involves a multistep process. One common method is the reaction of 2-chloropyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with bromine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 2-Chloro-1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium bromide
- 2-Chloro-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide
Uniqueness
Compared to similar compounds, 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and oxo groups in the same molecule provides a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
7401-14-1 |
|---|---|
Fórmula molecular |
C13H10BrCl2NO |
Peso molecular |
347.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2-chloropyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C13H10Cl2NO.BrH/c14-11-6-4-10(5-7-11)12(17)9-16-8-2-1-3-13(16)15;/h1-8H,9H2;1H/q+1;/p-1 |
Clave InChI |
FBQRGJCPONHRBB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
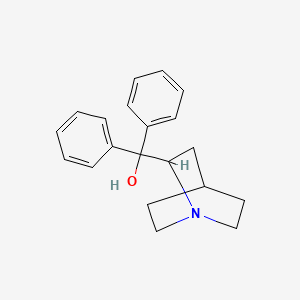
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
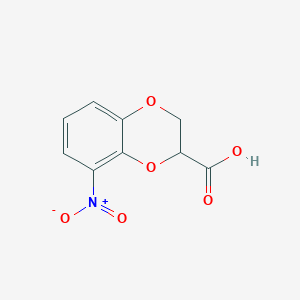

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
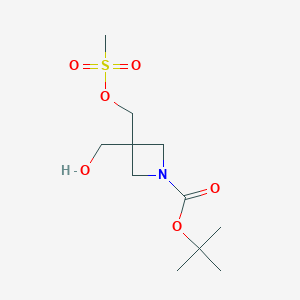
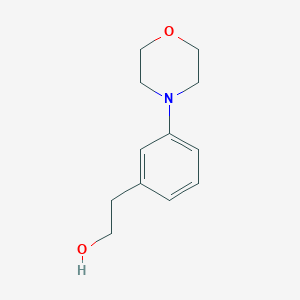

![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
